An In-depth Technical Guide to 8-Amino-4-hydroxyquinoline-3-carboxylic acid: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 8-Amino-4-hydroxyquinoline-3-carboxylic acid: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 8-Amino-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. Drawing from established chemical principles and data on analogous structures, this document will detail its chemical architecture, propose a viable synthetic pathway, and discuss its potential physicochemical properties and biological significance.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have a rich history as potent therapeutic agents, most notably as antibacterial drugs.[1] The 8-hydroxyquinoline moiety is also well-established for its metal-chelating properties, which are often linked to its diverse biological effects, including anticancer, antimicrobial, and neuroprotective activities.[3][4]
8-Amino-4-hydroxyquinoline-3-carboxylic acid integrates key features from both of these pharmacologically significant groups: a quinoline-4-carboxylic acid backbone and an 8-hydroxy group, supplemented by an amino group at the 3-position. This unique combination of functional groups suggests a high potential for diverse biological activities and applications as a versatile building block in medicinal chemistry.
Chemical Structure and Nomenclature
The fundamental identity of 8-Amino-4-hydroxyquinoline-3-carboxylic acid is established by its molecular structure and systematic nomenclature.
IUPAC Name: 3-amino-8-hydroxyquinoline-4-carboxylic acid[5] CAS Number: 1888919-68-3[5] Molecular Formula: C₁₀H₈N₂O₃[5]
The molecule consists of a bicyclic quinoline core, with a hydroxyl group at position 8, an amino group at position 3, and a carboxylic acid group at position 4.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Weight | 204.18 g/mol | [5] |
| XLogP3 | 1.2 | [5] |
| Topological Polar Surface Area | 96.4 Ų | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| pKa | Given the presence of a carboxylic acid, a phenolic hydroxyl, and an amino group, this molecule will have multiple pKa values. The carboxylic acid is expected to be the most acidic, followed by the phenolic hydroxyl. The amino group and the quinoline nitrogen will have basic pKa values. | Inferred |
| Solubility | The presence of multiple polar functional groups capable of hydrogen bonding suggests moderate solubility in polar solvents. However, the aromatic core may limit aqueous solubility. Solubility is expected to be pH-dependent. | Inferred |
| Melting Point | Likely to be a solid at room temperature with a relatively high melting point due to its rigid structure and potential for intermolecular hydrogen bonding. | Inferred |
Proposed Synthesis Pathway
A specific, experimentally validated synthesis for 8-Amino-4-hydroxyquinoline-3-carboxylic acid is not detailed in the currently available literature. However, a plausible synthetic route can be devised based on well-established named reactions for quinoline synthesis, such as the Doebner-von Miller or Friedländer synthesis. A modified Friedländer synthesis approach is proposed here, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group.
Rationale for Experimental Choices:
-
Starting Materials: 2,3-Diaminobenzoic acid is chosen as the source of the aniline fragment with the amino group at the correct position to form the 8-aminoquinoline. Diethyl malonate provides the three-carbon chain and the precursor to the carboxylic acid and hydroxyl groups.
-
Condensation and Cyclization: The reaction would likely proceed via an initial condensation between one of the amino groups of 2,3-diaminobenzoic acid and one of the carbonyl groups of diethyl malonate, followed by an intramolecular cyclization (aromatic substitution) of the second amino group onto the other ester group. This is a common strategy in quinoline synthesis.[6]
-
Hydrolysis: The resulting ethyl ester intermediate would then be hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid.
Proposed Experimental Protocol:
Note: This is a proposed protocol and would require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminobenzoic acid (1 equivalent) and diethyl malonate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Reaction: Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration.
-
Hydrolysis: The crude ester is then suspended in an aqueous solution of sodium hydroxide (e.g., 10%) and heated to reflux until the solid dissolves, indicating the completion of hydrolysis.
-
Purification: The reaction mixture is cooled, and the pH is carefully adjusted with hydrochloric acid to precipitate the final product, 8-Amino-4-hydroxyquinoline-3-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Spectroscopic Characterization
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shift of the carboxylic acid proton would be significantly downfield (>10 ppm). The protons of the amino and hydroxyl groups would also be present, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the range of approximately 110-150 ppm.
-
IR Spectroscopy:
-
O-H stretch (hydroxyl): A broad absorption band around 3200-3600 cm⁻¹.
-
N-H stretch (amino): Two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C=C and C=N stretches (aromatic): Multiple bands in the 1450-1620 cm⁻¹ region.
-
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (204.18).
Potential Biological Activities and Mechanism of Action
The biological profile of 8-Amino-4-hydroxyquinoline-3-carboxylic acid has not been specifically reported. However, based on the activities of its constituent scaffolds, several potential applications can be postulated.
Anticancer Activity: Many quinoline-4-carboxylic acid derivatives exhibit anticancer properties, often by inhibiting key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH).[7] The 8-hydroxyquinoline moiety is known to chelate metal ions that are crucial for the function of various enzymes involved in tumor growth.[3] The combination of these two pharmacophores in the target molecule suggests a strong potential for anticancer activity, possibly through a multi-target mechanism.
Antimicrobial Activity: The quinolone-4-carboxylic acid core is the basis for the widely used quinolone antibiotics, which primarily act by inhibiting bacterial DNA gyrase.[1] 8-Hydroxyquinoline itself possesses broad-spectrum antimicrobial and antifungal properties, believed to be mediated through its metal-chelating ability, which disrupts essential microbial metabolic processes.[3] Therefore, 8-Amino-4-hydroxyquinoline-3-carboxylic acid is a promising candidate for the development of new antimicrobial agents.
Neuroprotective Effects: The metal-chelating properties of 8-hydroxyquinoline derivatives have been explored for the treatment of neurodegenerative diseases, where metal dyshomeostasis is implicated in protein aggregation and oxidative stress.[4] The ability of the target molecule to chelate metal ions could potentially be beneficial in such conditions.
Involvement in Signaling Pathways: While no specific signaling pathway has been identified for this molecule, its potential to inhibit enzymes like DHODH or modulate metal-dependent cellular processes suggests it could indirectly influence various signaling cascades involved in cell proliferation, survival, and stress responses. Further research is required to elucidate its specific molecular targets and pathways.
Conclusion and Future Directions
8-Amino-4-hydroxyquinoline-3-carboxylic acid is a structurally intriguing molecule that combines the key features of two pharmacologically important classes of compounds. While specific experimental data on its synthesis, properties, and biological activity are currently limited in the public domain, this guide provides a robust theoretical framework for its investigation. The proposed synthetic route offers a starting point for its chemical synthesis, and the predicted properties and potential biological activities highlight its promise as a lead compound or a versatile scaffold in drug discovery. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.
References
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.).
-
3-Amino-8-hydroxyquinoline-4-carboxylicacid | C10H8N2O3 | CID 115023245 - PubChem. (n.d.). PubChem. Retrieved from [Link]
- Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. (2021). Public Health Toxicology, 1(Supplement 1), A25.
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). BenchChem.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014).
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. (2015). MedChemComm, 6, 61-74.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45, 593.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. (2019). Eurasian Journal of Analytical Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-8-hydroxyquinoline-4-carboxylicacid | C10H8N2O3 | CID 115023245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
